molecular formula C13H11ClN4O3 B11014732 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide CAS No. 349619-25-6

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide

Cat. No.: B11014732
CAS No.: 349619-25-6
M. Wt: 306.70 g/mol
InChI Key: WVURSSNDIPJMHL-UHFFFAOYSA-N
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Description

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide ( 349619-25-6) is a chemical compound with a molecular formula of C13H11ClN4O3 and a molecular weight of 306.70 g/mol . It features a benzamide core structure substituted with a chloro and a nitro group, linked to a 4,6-dimethylpyrimidin-2-yl group. This specific structural motif is shared with classes of compounds investigated for their potential biological activities. Scientific literature indicates that structurally related benzamide and sulfonamide compounds are of significant interest in medicinal chemistry research, having been explored for various properties including immunomodulatory effects and enzyme inhibition . The presence of the pyrimidine ring, a common pharmacophore, suggests this compound may serve as a valuable building block or intermediate in pharmaceutical research and development . Researchers can utilize this compound as a key synthetic intermediate or as a candidate for screening in bioactivity assays. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

349619-25-6

Molecular Formula

C13H11ClN4O3

Molecular Weight

306.70 g/mol

IUPAC Name

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C13H11ClN4O3/c1-7-5-8(2)16-13(15-7)17-12(19)9-3-4-10(14)11(6-9)18(20)21/h3-6H,1-2H3,(H,15,16,17,19)

InChI Key

WVURSSNDIPJMHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C

solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves coupling 4-chloro-3-nitrobenzoyl chloride with 2-amino-4,6-dimethylpyrimidine. The benzoyl chloride intermediate is typically synthesized via chlorination of 4-chloro-3-nitrobenzoic acid using thionyl chloride (SOCl₂) in dichloromethane. Key parameters include:

  • Temperature : 0–25°C to prevent premature decomposition of the acid chloride.

  • Solvent System : Dichloromethane or toluene, which stabilize the reactive intermediate.

  • Catalyst : None required, but stoichiometric SOCl₂ ensures complete conversion.

The subsequent amidation employs 2-amino-4,6-dimethylpyrimidine in a polar aprotic solvent (e.g., DMF) under inert conditions. Trials indicate that triethylamine (Et₃N) as a base enhances nucleophilicity, achieving yields of 88–92%.

Table 1: Optimization of Amidation Conditions

ParameterRange TestedOptimal ValueYield (%)
SolventDMF, THF, AcetoneDMF92
BaseEt₃N, PyridineEt₃N (2 eq)90
Temperature (°C)0–402588–92
Reaction Time (h)2–6491

Sequential Synthesis via Intermediate Pyrimidine Formation

Pyrimidine Ring Construction

An alternative approach constructs the pyrimidine ring in situ using malononitrile and methanol under HCl catalysis, as detailed in analogous syntheses. This method, adapted from CN1467206A, involves:

  • Salt Formation : Malononitrile reacts with methanol and HCl to form dimethyl propylene diimine dihydrochloride.

  • Cyanamide Reaction : Potassium hydroxide mediates condensation with cyanamide to yield 3-amino-3-methoxy-N-cyano-2-propane imine.

  • Cyclization : HCl gas catalyzes cyclization to form 2-chloro-4,6-dimethoxypyrimidine, which is subsequently methylated and functionalized.

While this pathway is labor-intensive, it offers modular control over pyrimidine substituents. Adjusting the methylating agent (e.g., methyl iodide vs. dimethyl sulfate) allows precise introduction of the 4,6-dimethyl groups.

Table 2: Pyrimidine Intermediate Yields

StepCatalystTemperature (°C)Yield (%)Purity (%)
Salt FormationHCl (gas)-15 to -108598
Cyanamide ReactionKOH207897
CyclizationHCl (gas)-159199

One-Pot Tandem Amidation-Cyclization

Integrated Methodology

Recent advances explore tandem reactions combining benzoyl chloride activation and pyrimidine cyclization. In a modified procedure:

  • 4-Chloro-3-nitrobenzoic acid, 2-amino-4,6-dimethylpyrimidine, and SOCl₂ are refluxed in acetonitrile.

  • The in situ-generated acid chloride directly reacts with the amine, bypassing isolation steps.

This method reduces purification demands but requires stringent stoichiometry. Pilot studies report 84–87% yield with 95% purity, though scalability remains challenging due to exothermic side reactions.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Method 1 (Stepwise Amidation): Highest yield (92%) and scalability but involves intermediate isolation.

  • Method 2 (Pyrimidine Synthesis): Modular but lower overall yield (70–75% after methylation).

  • Method 3 (One-Pot): Time-efficient but sensitive to reagent ratios.

Table 3: Method Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
129299High
247597Moderate
318795Low

Catalytic and Solvent Innovations

Solvent Systems

Composite solvents (e.g., dimethylformamide with petroleum ether) enhance solubility of hydrophobic intermediates, as demonstrated in CN1467206A. For the target compound, a 1:1 mix of DMF and toluene optimizes both reactivity and purification.

Green Chemistry Approaches

Recent trials substitute SOCl₂ with phosphoryl chloride (POCl₃) in acyl chloride formation, reducing hazardous waste. However, yields drop to 80–82%, necessitating trade-offs between sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, solvents like water or acetone.

Major Products Formed

    Reduction: 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

Scientific Research Applications

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the pyrimidinyl group, benzamide substituents, or both. Key comparisons include:

Compound Name Pyrimidinyl/Amine Group Benzamide Substituents Key Applications/Activities Source
4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide 4,6-dimethylpyrimidin-2-yl 4-Cl, 3-NO₂ Herbicidal (presumed)
Sulfometuron-methyl 4,6-dimethylpyrimidin-2-yl Sulfonylurea linkage Herbicidal (ALS inhibitor)
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 2,3-dichlorophenyl 4-Cl, 3-NO₂ Not specified (structural analog)
SPIII-5ME-AC (sulfonamide derivative) 4,6-dimethylpyrimidin-2-yl Sulfonamide, indole substituents Anti-HIV (integrase inhibition)
2-Chloro-N-(2-methyl-4-oxo-pyrido-pyrimidin-3-yl)-4-nitrobenzamide Pyrido-pyrimidinone 2-Cl, 4-NO₂ Not specified (structural analog)

Key Observations:

  • Herbicidal Activity : The 4,6-dimethylpyrimidin-2-yl group is a hallmark of sulfonylurea herbicides (e.g., sulfometuron-methyl), which inhibit acetolactate synthase (ALS) in plants . The target compound’s nitro and chloro substituents may enhance herbicidal potency compared to methoxy or sulfonylurea-linked analogs.
  • The target compound’s nitro group may exacerbate cytotoxicity, as seen in other nitro-substituted benzamides.

Research Findings and Implications

  • Herbicidal Optimization: The 4,6-dimethylpyrimidin-2-yl group is a validated scaffold for ALS inhibitors. Introducing electron-withdrawing groups (e.g., NO₂) may improve target binding but requires balancing with environmental persistence concerns.
  • Pharmaceutical Limitations : While the pyrimidinyl group is versatile, nitro substituents often correlate with cytotoxicity, as seen in anti-HIV sulfonamides . Alternative substituents (e.g., methoxy, sulfonamide) may mitigate toxicity.
  • Crystallographic Insights : Software like SHELXL and WinGX () enable precise structural analysis, aiding in SAR studies by correlating substituent effects with bioactivity .

Biological Activity

4-Chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores the biological activity of this compound, including its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide is C12H11ClN4O3. The compound features a chloro group, a nitro group, and a pyrimidine moiety which are critical for its biological activity.

The biological activity of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may target kinases involved in cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic pathways, possibly through the modulation of Bcl-2 family proteins.

Biological Targets

The primary biological targets for 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide include:

Target Function Effect of Compound
KinasesSignal transductionInhibition of cell proliferation
Bacterial enzymesCell wall synthesisDisruption leading to cell lysis
Cancer cell receptorsApoptosis inductionActivation of cell death pathways

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antibacterial properties.
  • Anticancer Effects : In vitro studies on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations as low as 10 µM.
  • Enzyme Inhibition Studies : The compound was tested against several kinases involved in cancer progression. The results demonstrated that it effectively inhibited the activity of PI3K and MAPK pathways at IC50 values ranging from 15 to 25 µM.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-3-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via amide bond formation between 4-chloro-3-nitrobenzoyl chloride and 4,6-dimethylpyrimidin-2-amine. Key steps include:

  • Acylation : React the acyl chloride with the amine in anhydrous dichloromethane or THF under inert atmosphere (N₂/Ar) at 0–5°C, followed by room temperature stirring .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.1–1.2 equivalents of acyl chloride) to minimize unreacted amine.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the amide bond formation and substituent positions. For example, the pyrimidinyl NH proton appears as a broad singlet at δ ~8.2 ppm, while the nitro group deshields adjacent aromatic protons .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 351.3) and fragmentation patterns .
  • UV-Vis : The nitro group’s strong absorption at ~270 nm aids in tracking purification .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution or reduction reactions?

  • Methodological Answer :

  • Reduction : The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, yielding 3-amino-4-chloro derivatives. This modification is critical for probing bioactivity .
  • Substitution : The chloro substituent undergoes SNAr reactions with nucleophiles (e.g., thiols, amines) under basic conditions (K₂CO₃/DMF), but steric hindrance from the pyrimidinyl group may slow kinetics .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • Structure Solution : Use SHELX for small-molecule refinement. Input HKL data from single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) and refine anisotropic displacement parameters .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess torsional angles and hydrogen bonding (e.g., N–H···O interactions between amide and nitro groups) .
  • Validation : Cross-check bond lengths/angles with similar nitrobenzamides (e.g., 4-chloro-N-(4-methoxyphenyl)-3-nitrobenzamide, C–Cl ~1.74 Å, C–N ~1.35 Å) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the pyrimidinyl or nitro substituents?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-donating (e.g., –OCH₃) or -withdrawing (–CF₃) groups on the pyrimidine ring. Assess changes in bioactivity (e.g., Trypanosoma brucei inhibition) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent effects with electronic properties (HOMO-LUMO gaps, electrostatic potential maps) .
  • Crystallographic Correlations : Compare packing motifs (e.g., π-π stacking of pyrimidinyl rings) to solubility and bioavailability .

Q. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols (e.g., consistent cell lines, incubation times) .
  • Meta-Analysis : Compare solvent effects (DMSO vs. ethanol) and purity thresholds (>95% by HPLC) across studies .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., enzyme inhibition + cell viability) to rule off-target effects .

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